molecular formula C10H12N2O5 B5684219 2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide

2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No. B5684219
M. Wt: 240.21 g/mol
InChI Key: YQFLEZMVFWIWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MNA, and it has a molecular formula of C10H12N2O5.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide is not fully understood. However, studies have suggested that it may work by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that 2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide has significant biochemical and physiological effects. In animal models, it has been found to reduce pain and inflammation. It has also been reported to have antioxidant properties, which may protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide. One area of interest is its potential use in the treatment of cancer. Studies have shown that it may have anti-tumor properties, making it a potential candidate for cancer therapy. Other potential future directions include exploring its use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, and investigating its potential as a novel anti-inflammatory agent.
Conclusion
In conclusion, 2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide is a chemical compound that has significant potential in various fields of scientific research. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory and analgesic properties. Despite its limitations, it is a promising candidate for future research, particularly in the areas of cancer therapy and neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide can be achieved by reacting 2-methoxy-5-nitrobenzene with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to form the final product. This synthesis method has been reported to have a high yield and purity of the final product.

Scientific Research Applications

2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-16-6-10(13)11-8-5-7(12(14)15)3-4-9(8)17-2/h3-5H,6H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFLEZMVFWIWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.